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Compound of Interest

Compound Name: 2-Methyl-2-pentene

Cat. No.: B165383 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous

identification of chemical compounds is paramount. This guide provides a comprehensive

comparison of the spectroscopic data for 2-methyl-2-pentene against its common isomers,

offering a robust framework for its validation.

This guide presents a detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS) data for 2-methyl-2-pentene. To facilitate accurate identification and

purity assessment, this data is compared with that of its potential isomeric impurities: 2-methyl-

1-pentene, cis-4-methyl-2-pentene, trans-4-methyl-2-pentene, and 2,3-dimethyl-2-butene.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-methyl-2-pentene and its

isomers. Careful comparison of these spectral features allows for the definitive identification of

2-methyl-2-pentene.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicities.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b165383?utm_src=pdf-interest
https://www.benchchem.com/product/b165383?utm_src=pdf-body
https://www.benchchem.com/product/b165383?utm_src=pdf-body
https://www.benchchem.com/product/b165383?utm_src=pdf-body
https://www.benchchem.com/product/b165383?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound =C-H =C-CH₃ -CH₂- -CH- -CH₃

2-Methyl-2-

pentene
5.1 (t) 1.6 (s) 1.9 (q) - 0.9 (t), 1.7 (s)

2-Methyl-1-

pentene
4.7 (d) 1.7 (s) 2.0 (t) - 0.9 (t)

cis-4-Methyl-

2-pentene
5.2-5.4 (m) 1.6 (d) - 2.2 (m) 0.9 (d)

trans-4-

Methyl-2-

pentene

5.2-5.4 (m) 1.7 (d) - 2.2 (m) 1.0 (d)

2,3-Dimethyl-

2-butene
- 1.8 (s) - - 1.8 (s)

Solvent:

CDCl₃. Data

is

approximate

and may vary

slightly based

on

experimental

conditions.

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts (δ).[1]
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Compound C=C -CH₂- -CH- -CH₃

2-Methyl-2-

pentene
121.5, 132.0 29.5 - 13.5, 23.0, 25.8

2-Methyl-1-

pentene
109.0, 145.5 34.0 - 14.0, 22.5

cis-4-Methyl-2-

pentene
123.0, 130.5 - 31.0 12.5, 22.0

trans-4-Methyl-2-

pentene
125.0, 131.5 - 31.5 18.0, 22.5

2,3-Dimethyl-2-

butene
124.0 - - 20.5

Solvent: CDCl₃. Data is approximate and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (ν).[2]

Compound =C-H Stretch (cm⁻¹) C=C Stretch (cm⁻¹) C-H Bending (cm⁻¹)

2-Methyl-2-pentene ~3020 ~1670 ~1450, ~1375

2-Methyl-1-pentene ~3080 ~1650 ~890 (out-of-plane)

cis-4-Methyl-2-

pentene
~3010 ~1660 ~690 (out-of-plane)

trans-4-Methyl-2-

pentene
~3020 ~1670 ~965 (out-of-plane)

2,3-Dimethyl-2-butene - ~1680 ~1450, ~1375

Sample preparation: Neat liquid film.

Mass Spectrometry Data
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Table 4: Key Mass-to-Charge Ratios (m/z) and Relative Intensities.[3][4]

Compound Molecular Ion (M⁺) Base Peak
Other Significant
Peaks

2-Methyl-2-pentene 84 69 41, 55, 83

2-Methyl-1-pentene 84 69 41, 56

cis/trans-4-Methyl-2-

pentene
84 69 41, 55

2,3-Dimethyl-2-butene 84 69 41, 83

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are generalized experimental protocols.

NMR Spectroscopy
Sample Preparation: Approximately 10-50 mg of the analyte was dissolved in ~0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0

ppm).

Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a

proton frequency of 300 MHz or higher.

Data Processing: The raw data was Fourier transformed, phase corrected, and baseline

corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of the neat liquid sample was placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
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Data Acquisition: The IR spectrum was recorded using a Fourier-transform infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt

plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: The volatile liquid sample was introduced into the mass spectrometer

via a gas chromatography (GC) system or a direct insertion probe.

Ionization: Electron ionization (EI) was performed at a standard energy of 70 eV.

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)

by a quadrupole or time-of-flight (TOF) mass analyzer.

Validation Workflow
The following diagram illustrates a logical workflow for the spectroscopic validation of 2-
methyl-2-pentene, incorporating the comparative data from its isomers.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b165383?utm_src=pdf-body
https://www.benchchem.com/product/b165383?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Validation Workflow for 2-Methyl-2-Pentene

Initial Analysis
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Caption: Workflow for spectroscopic validation of 2-methyl-2-pentene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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